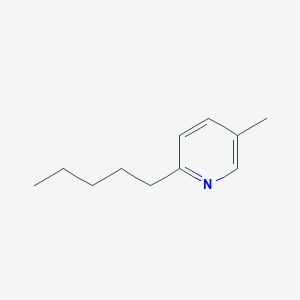

5-Methyl-2-pentylpyridine

CAS No.: 64021-55-2

Cat. No.: VC19402767

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64021-55-2 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 5-methyl-2-pentylpyridine |

| Standard InChI | InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)9-12-11/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | UYACZKDOEBSDKH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=NC=C(C=C1)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Methyl-2-pentylpyridine belongs to the alkylpyridine family, with the systematic IUPAC name 5-methyl-2-pentylpyridine. Its molecular formula, C₁₁H₁₇N, reflects a pyridine ring substituted with a methyl group at position 5 and a pentyl chain (-C₅H₁₁) at position 2 . The compound’s structural uniqueness arises from the spatial arrangement of these substituents, which influence its electronic and steric properties.

The SMILES notation for this compound is CC1=NC=C(C=C1)CCCCC, representing the pyridine backbone with methyl and pentyl groups at specified positions . The InChIKey UYACZKDOEBSDKH-UHFFFAOYSA-N provides a standardized identifier for computational and database referencing .

Physicochemical Properties

The compound’s molecular weight is 163.26 g/mol, and its boiling point is inferred to be high (>280°C) based on gas chromatography (GC) analysis under temperature-ramped conditions . Its non-polar nature is evident from a retention index (RI) of 1282 on a DB-1 capillary column, a benchmark for hydrocarbon-like compounds .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | |

| Retention Index (DB-1) | 1282 | |

| InChIKey | UYACZKDOEBSDKH-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Methodologies

The synthesis of 5-methyl-2-pentylpyridine is achieved through vapor-phase cyclization reactions, as documented by Lambrecht and Kaulen (1997) . This method involves the use of zeolite catalysts, such as HY, Hb, and HZSM-5, which facilitate the formation of pyridine derivatives from precursor aldehydes and ammonia. The reaction proceeds at 400°C with a weight hour space velocity (WHSV) of 0.5 h⁻¹, optimizing yield and selectivity .

The mechanism likely involves:

-

Condensation of aldehydes and ammonia to form intermediate imines.

-

Cyclization catalyzed by acidic sites on zeolites, directing substituent placement.

Industrial-Scale Considerations

Industrial production prioritizes catalyst optimization to enhance cyclization efficiency. Cobalt-modified HY zeolites (e.g., 3 wt% CoHY) demonstrate superior activity, achieving yields exceeding 80% under controlled conditions . Challenges include managing coking on catalyst surfaces and ensuring regioselectivity for the 5-methyl-2-pentyl isomer.

Analytical Characterization

Chromatographic Profiling

GC-MS analysis on a DB-1 column (60 m × 0.32 mm × 0.25 μm) reveals a retention index of 1282 under a temperature ramp from 80°C to 280°C at 4°C/min . This non-polar stationary phase separates alkylpyridines based on boiling point and hydrophobicity, enabling precise identification in complex mixtures.

Spectroscopic Data

Applications and Industrial Relevance

Flavor and Fragrance Industry

5-Methyl-2-pentylpyridine is investigated for its sensory properties, contributing earthy or nutty notes to flavor formulations . Its stability under high-temperature processing makes it suitable for baked goods and roasted products.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to 2-methyl-5-pentylpyridine (PubChem CID 14028960) , the transposed substituents in 5-methyl-2-pentylpyridine alter electronic density distribution. This impacts reactivity in electrophilic substitution, with the methyl group at position 5 deactivating the ring less significantly than a para-oriented substituent.

Contrast with Phenyl Derivatives

Challenges and Future Directions

Knowledge Gaps

Current data lack toxicological profiles and ecotoxicological impacts, necessitating OECD guideline testing for commercial adoption. Additionally, catalytic systems for enantioselective synthesis remain unexplored.

Research Opportunities

-

Structure-activity relationships in flavor perception.

-

Functionalization via cross-coupling reactions for advanced materials.

-

Biodegradation studies to assess environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume